Pseudomonic Acid F

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Pseudomonic Acid F, also designated as Mupirocin EP Impurity F, is a structurally characterized derivative within the pseudomonic acid class, sharing its core mechanism of action as an inhibitor of bacterial isoleucyl-tRNA synthetase. It is most critically defined not as a standalone therapeutic agent but by its occurrence as a related substance in pharmaceutical mupirocin.

Molecular Formula C24H40O9
Molecular Weight 472.575
CAS No. 167842-64-0
Cat. No. B568844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudomonic Acid F
CAS167842-64-0
Synonyms[2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L-talo-non-2-enonic Acid 6-Carboxyhexyl Ester
Molecular FormulaC24H40O9
Molecular Weight472.575
Structural Identifiers
SMILESCC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCC(=O)O)C)C(C)O
InChIInChI=1S/C24H40O9/c1-14(11-21(28)31-9-7-5-4-6-8-20(26)27)10-18-23(30)22(29)17(13-32-18)12-19-24(33-19)15(2)16(3)25/h11,15-19,22-25,29-30H,4-10,12-13H2,1-3H3,(H,26,27)/b14-11+/t15-,16-,17-,18-,19-,22+,23-,24-/m0/s1
InChIKeyMIVFEJHUAUQOLX-XUUZYBQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudomonic Acid F (CAS 167842-64-0): Analytical Reference Standard and Mupirocin EP Impurity F


Pseudomonic Acid F, also designated as Mupirocin EP Impurity F, is a structurally characterized derivative within the pseudomonic acid class, sharing its core mechanism of action as an inhibitor of bacterial isoleucyl-tRNA synthetase . It is most critically defined not as a standalone therapeutic agent but by its occurrence as a related substance in pharmaceutical mupirocin [1]. Its primary utility in research and industrial settings is as a highly purified analytical reference standard, essential for the identification, quantification, and control of impurity profiles in mupirocin active pharmaceutical ingredients and formulated products [2].

Why Mupirocin or Other Pseudomonic Acids Cannot Substitute for Pseudomonic Acid F in Analytical and Research Workflows


While mupirocin and other pseudomonic acids like A, B, and C are the bioactive antibacterial agents [1], Pseudomonic Acid F serves a fundamentally distinct and non-substitutable role as a pharmaceutical impurity marker [2]. In quality control and stability testing, generic substitution is impossible because each related substance has a unique chromatographic retention time and mass spectrometric signature [3]. Using mupirocin or another analog in its place would fail to accurately quantify the specific impurity F, leading to non-compliance with pharmacopoeial specifications such as those of the European Pharmacopoeia, and could result in the release of out-of-specification drug batches [4]. Furthermore, in biosynthesis or SAR studies, Pseudomonic Acid F represents a specific structural variation—lacking the C8-hydroxyl group found in biosynthetic precursors—that is essential for understanding pathway branches and structure-function relationships, a role that cannot be fulfilled by the final active product or other analogs [5].

Quantitative Differentiation of Pseudomonic Acid F: A Procurement-Focused Evidence Guide


Analytical Differentiation: Unique Chromatographic and Spectrometric Signature vs. Mupirocin

Pseudomonic Acid F is definitively distinguished from the parent drug mupirocin (pseudomonic acid A) by its analytical behavior. As a chemically distinct entity with the molecular formula C24H40O9 and a molecular weight of 472.57 g/mol, it exhibits a specific retention time in High-Performance Liquid Chromatography (HPLC) and a unique detectable signature in Liquid Chromatography-Mass Spectrometry (LC-MS) that differs from mupirocin (C26H44O9, 500.6 g/mol) [1]. This analytical differentiation is the primary basis for its use in impurity quantification and method validation [2].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Structural Differentiation: Lacks C8-Hydroxyl Group Present in Biosynthetic Precursor

In the biosynthetic pathway of mupirocin, the final active product, pseudomonic acid A, is generated by the enzymatic removal of a C8-hydroxy group from a precursor molecule late in the pathway [1]. Pseudomonic Acid F, as a related structural analog, represents a distinct oxidation state or branch point product. This structural difference is critical; studies show that C8-OH and other substituents around the tetrahydropyran ring block the action of tailoring enzymes like the TmuB hydroxylase, which normally 4-hydroxylates various pseudomonic acids [2].

Biosynthesis Structural Biology Polyketide Antibiotics

Pharmacopoeial Relevance: Defined as a Specific Impurity (Mupirocin EP Impurity F)

Pseudomonic Acid F is explicitly listed and controlled as 'Mupirocin EP Impurity F' in the European Pharmacopoeia (Ph. Eur.) monograph for mupirocin [1]. Its presence in drug substance or product must be quantified against a certified reference standard of this exact compound [2]. This regulatory designation creates a non-negotiable requirement for its use in quality control laboratories. No other pseudomonic acid analog can serve as a substitute for this specific impurity marker in a validated analytical method intended for regulatory submission [3].

Pharmaceutical Analysis Regulatory Compliance Quality Assurance

High-Value Application Scenarios for Pseudomonic Acid F (CAS 167842-64-0) Based on Quantitative Evidence


Pharmaceutical Quality Control: Impurity Profiling and Batch Release Testing

Analytical laboratories in pharmaceutical companies and CROs use a certified reference standard of Pseudomonic Acid F to accurately identify and quantify the Mupirocin EP Impurity F in drug substance and finished product batches. This is a mandatory step for ensuring compliance with Ph. Eur. specifications and for generating data for regulatory submissions [1]. The unique LC-MS signature of the compound, distinct from mupirocin and other impurities, is essential for method development and validation [2].

Stability Studies and Forced Degradation Analysis

Pseudomonic Acid F is used as a marker to monitor the formation of specific degradation products or process-related impurities in mupirocin formulations under various stress conditions (e.g., heat, light, humidity). Quantitative analysis using this standard helps establish the degradation pathway, validate shelf-life, and ensure product quality over time [3].

Biosynthesis and Metabolic Pathway Elucidation

Researchers investigating the complex polyketide synthase pathway of mupirocin in Pseudomonas fluorescens utilize Pseudomonic Acid F as an authentic standard to identify and quantify pathway intermediates or shunt products. Its structural distinction from the C8-hydroxylated precursor is critical for mapping enzymatic steps and understanding the role of tailoring enzymes in antibiotic maturation [4].

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